(2-Bromo-3,4-dimethoxyphenyl)methanol
Overview
Description
(2-Bromo-3,4-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11BrO3 It is a brominated derivative of methoxyphenylmethanol, characterized by the presence of bromine and methoxy groups on the benzene ring
Mechanism of Action
Mode of Action
(2-Bromo-3,4-dimethoxyphenyl)methanol interacts with its targets by inhibiting their activity . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This results in changes in the metabolic processes regulated by these enzymes.
Result of Action
The inhibition of AChE, CA I, and CA II by this compound can lead to various molecular and cellular effects. For instance, it can affect nerve impulse transmission, disrupt acid-base balance, and potentially influence other physiological processes. These effects could potentially be harnessed for therapeutic purposes, such as the treatment of diseases like glaucoma, epilepsy, Parkinson’s, and Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of bromophenol derivatives, which have shown inhibitory effects on certain metabolic enzymes such as acetylcholinesterase (AChE), carbonic anhydrase I (CA I), and II (CA II) isoenzymes .
Molecular Mechanism
It is known that bromophenol derivatives can inhibit certain enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol typically involves the bromination of 3,4-dimethoxybenzyl alcohol. One common method is to react 3,4-dimethoxybenzyl alcohol with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-3,4-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding methoxyphenylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions.
Major Products Formed:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted methoxyphenylmethanol derivatives.
Scientific Research Applications
(2-Bromo-3,4-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
- (2-Bromo-4,5-dimethoxyphenyl)methanol
- (3,4-Dimethoxyphenyl)methanol
- (2-Bromo-3,4-dimethoxyphenyl)acetic acid
Comparison: (2-Bromo-3,4-dimethoxyphenyl)methanol is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of bromine enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2-bromo-3,4-dimethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTZALKMXNKAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546994 | |
Record name | (2-Bromo-3,4-dimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72912-38-0 | |
Record name | (2-Bromo-3,4-dimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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